N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide

Description

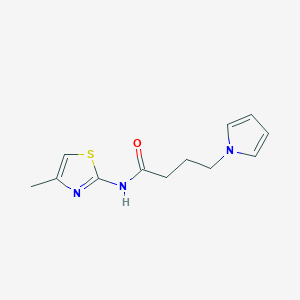

N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 4-methylthiazol-2-yl group at the amide nitrogen and a 1H-pyrrol-1-yl group at the terminal carbon of the butan chain (Figure 1). The thiazole moiety is a heterocyclic aromatic ring containing sulfur and nitrogen, while the pyrrole group is a five-membered aromatic ring with one nitrogen atom.

Properties

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-4-pyrrol-1-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-10-9-17-12(13-10)14-11(16)5-4-8-15-6-2-3-7-15/h2-3,6-7,9H,4-5,8H2,1H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINZMNBMZSMEKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CCCN2C=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

Substitution with Methyl Group: The thiazole ring is then methylated at the 4-position using methyl iodide in the presence of a base such as potassium carbonate.

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.

Coupling of Thiazole and Pyrrole Rings: The final step involves coupling the thiazole and pyrrole rings through a butanamide linker. This can be achieved using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), alkyl halides (R-X)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Alkylated thiazole derivatives

Scientific Research Applications

N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Formula :

- IUPAC Name : N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide

- Molecular Formula : C₁₂H₁₅N₃OS

- Molecular Weight : 249.33 g/mol

Structural Analogs in the Butanamide Family

The compound shares structural similarities with other butanamide derivatives, particularly N-(2-aminoethyl)-4-(4-(hydroxymethyl)-2-methoxy-5-nitrosophenoxy)butanamide (NB), which is utilized in bioadhesive formulations . Below is a comparative analysis:

Table 1: Structural and Functional Comparison

| Compound Name | R1 Substituent | R2 Substituent | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |

|---|---|---|---|---|---|

| N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide | 4-methylthiazol-2-yl | 1H-pyrrol-1-yl | C₁₂H₁₅N₃OS | 249.33 | Pharmaceuticals, agrochemicals |

| N-(2-aminoethyl)-4-(4-(hydroxymethyl)-2-methoxy-5-nitrosophenoxy)butanamide (NB) | 2-aminoethyl | Nitrosophenoxy | C₁₄H₂₀N₄O₆S | 372.40 | Bioadhesives, tissue engineering |

Key Differences and Implications

Substituent Chemistry: Thiazole vs. In contrast, NB’s nitrosophenoxy group contains a nitroso (-NO) functional group, which may facilitate crosslinking in polymer-based bioadhesives . Pyrrole vs. Aminoethyl: The pyrrole group in the main compound contributes aromaticity and planar geometry, whereas NB’s 2-aminoethyl group introduces a primary amine, enhancing hydrophilicity and reactivity in adhesive formulations.

Physicochemical Properties :

- Solubility : The main compound’s aromatic substituents (thiazole, pyrrole) likely reduce aqueous solubility compared to NB, which has polar nitroso and hydroxymethyl groups.

- Stability : Thiazole derivatives are generally stable under physiological conditions, while nitroso groups in NB may undergo photodegradation or redox reactions.

Applications: Pharmaceutical Potential: The main compound’s thiazole-pyrrole architecture aligns with motifs seen in antimicrobial and anticancer agents (e.g., sulfathiazole, pyrrolnitrin). Material Science: NB’s application in bioadhesives is attributed to its ability to form covalent bonds with proteins like gelatin, enabling tissue adhesion .

Biological Activity

N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide is a synthetic organic compound that has attracted attention in various scientific fields due to its unique structural characteristics and potential biological activities. The compound features a thiazole ring substituted with a methyl group at the 4-position and a pyrrole ring linked to a butanamide chain. This structural arrangement suggests its utility in medicinal chemistry, particularly in the development of bioactive agents.

Antimicrobial Properties

Research indicates that N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action may involve the inhibition of specific enzymes critical for microbial survival, akin to other thiazole-containing compounds which have demonstrated similar properties.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways associated with cell proliferation and survival. This activity is particularly relevant in the context of developing novel therapeutic agents for cancer treatment.

Enzyme Inhibition

N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide has been investigated for its ability to inhibit key enzymes involved in disease processes. For instance, it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial in the context of neurodegenerative diseases like Alzheimer's . The compound's interaction with AChE could lead to increased levels of acetylcholine, potentially improving cognitive function.

The biological activity of N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide is largely attributed to its ability to bind to specific molecular targets such as enzymes and receptors. The binding interactions can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in microbial growth or interfere with signaling pathways that regulate cell survival and proliferation.

Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial properties, N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide was tested against several bacterial strains, including E. coli and Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an effective antibacterial agent.

Study 2: Anticancer Efficacy

Another research project focused on the anticancer effects of this compound on human cancer cell lines. The results showed that treatment with N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM for breast cancer cells. This suggests promising potential for further development as an anticancer therapeutic.

Study 3: Enzyme Inhibition Dynamics

A molecular docking study was conducted to explore the binding affinity of N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide towards AChE. The results indicated strong binding interactions, supporting its role as a potential AChE inhibitor. This finding aligns with previous studies showing that similar thiazole derivatives possess neuroprotective properties through AChE inhibition .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide | Thiazole and pyrrole rings | Antimicrobial, anticancer |

| 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)butanamide | Chlorophenyl moiety | Anti-inflammatory, antimicrobial |

| 2-Aminothiazole derivatives | Varies in substituents | PDE5 inhibitors |

This table illustrates how N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide compares with other structurally related compounds, highlighting its unique biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.